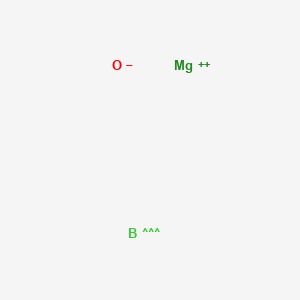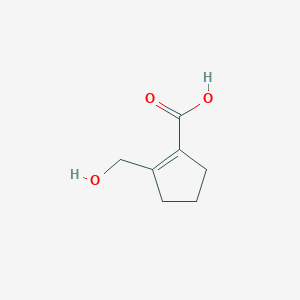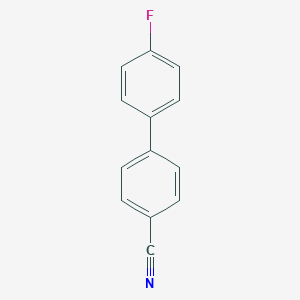
Glu-Gly
Overview
Description
Glu-Gly is a dipeptide composed of L-glutamic acid and glycine joined by a peptide linkage. It has a role as a metabolite. It is a dipeptide and a L-glutamic acid. It derives from a glycine.
Glutamylglycine, also known as alpha-L-glu-gly or E-G, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Glutamylglycine is soluble (in water) and a weakly acidic compound (based on its pKa). Glutamylglycine can be biosynthesized from glycine.
Scientific Research Applications
Agricultural Applications : Glu and Gly, when applied to crops like soybean, can improve nitrogen metabolism and productivity. The application of these amino acids, both individually and in combination, has been shown to increase the content of amino acids in leaves and enhance productivity in soybean plants (Teixeira et al., 2018).
Cancer Research : Research into glutamine metabolism has broadened the understanding of cancer, revealing how cancer cells are dependent on nutrients like glutamine. This understanding opens up potential therapeutic applications, exploiting pathways involved in glutaminolysis for cancer treatment (Altman, Stine & Dang, 2016).
Biochemical Analysis and Disease Detection : The structure of Glycylglutamic Acid (GlyGlu) has been studied to understand its signal patterns, which can be useful in monitoring changes in Glu-related molecules. This has implications for detecting and diagnosing diseases or developmental conditions (Hoff et al., 2021).
Neuroscience and Neurophysiology : Studies have explored the effects of Glu and Gly on spinal motoneurons, shedding light on their roles as neurotransmitters in the central nervous system. This research contributes to understanding the physiological regulation of different processes in the nervous system (Zieglgänsberger & Champagnat, 1979).
Metabolic Regulation : Research has shown that extracellular concentrations of Glu and Gly can be influenced by factors like hypocapnia, which in turn affects cerebral ischemia. This indicates a complex interplay between these amino acids and metabolic processes in the brain (Choi et al., 1995).
Diagnostic and Therapeutic Applications : Glu-GNPs (glucose-capped gold nanoparticles) have been utilized to enhance cellular targeting and radio-sensitization in cancer cells, offering potential applications in cancer diagnosis and therapy (Roa et al., 2009).
Veterinary Medicine : Dietary supplementation with Gly-Gln (glycyl-glutamine) has shown positive effects on the growth and immune response of weaning piglets, suggesting its potential application in animal husbandry (Jiang et al., 2009).
Mechanism of Action
Target of Action
Glu-Gly, also known as H-Glu-Gly-OH, is a dipeptide composed of glutamic acid (Glu) and glycine (Gly). The primary targets of this compound are the Glycine receptor alpha (GlyRα) and the Glutamate transporter 1 (GLT-1) . GlyRα is a major target at low doses, while GLT-1 is activated as the dominant target as doses accumulate .
Mode of Action
This compound interacts with its targets in a dose-dependent manner . At low doses, it primarily interacts with GlyRα, while at higher doses, it activates GLT-1 . This dual mode of action allows this compound to regulate the balance between excitatory and inhibitory neurotransmission in the nervous system .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a role in the synthesis of glutathione (GSH), a powerful antioxidant that protects cells from oxidative stress . GSH is synthesized from Glu, Cys, and Gly, and this compound serves as a precursor in this process . This compound is also involved in the glyoxalase pathway, which detoxifies the cytotoxic molecule methylglyoxal .
Pharmacokinetics
Similar compounds like liraglutide, a glucagon-like peptide-1 receptor agonist, have been shown to have 24-hour exposure coverage, a requirement for 24-hour glycemic control with once-daily dosing . The mechanism of protraction relates to slowed release from the injection site, and a reduced elimination rate owing to metabolic stabilization and reduced renal filtration .
Result of Action
The action of this compound results in several molecular and cellular effects. It helps maintain the redox balance in cells by contributing to the synthesis of GSH . It also regulates the balance between excitatory and inhibitory neurotransmission in the nervous system . Furthermore, it plays a role in detoxifying cytotoxic molecules through the glyoxalase pathway .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, abiotic stresses can lead to the overproduction of reactive oxygen species (ROS), which can cause oxidative damage . This compound, through its role in GSH synthesis, can help protect cells from this oxidative stress . Therefore, the efficacy and stability of this compound can be influenced by the presence of environmental stressors.
Future Directions
Future research on “Glu-Gly” could focus on its potential roles in various biological processes. For instance, understanding the regulatory mechanisms by which tRFs impact these processes has potential to inform malignant tumor diagnosis and treatment . Additionally, the role of “this compound” in the synthesis of kokumi-active γ-glutamyl dipeptides could be explored .
Properties
IUPAC Name |
4-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c8-4(1-2-5(10)11)7(14)9-3-6(12)13/h4H,1-3,8H2,(H,9,14)(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPKYLAFTPBWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13716-89-7 | |
| Record name | NSC186906 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


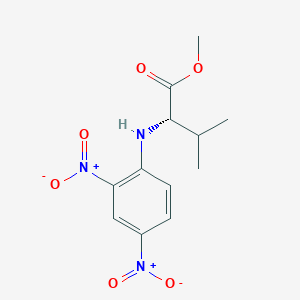

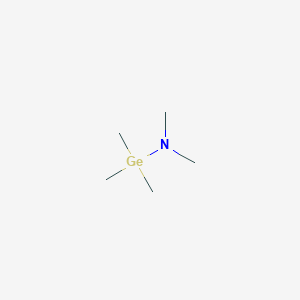
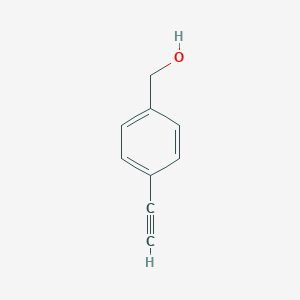

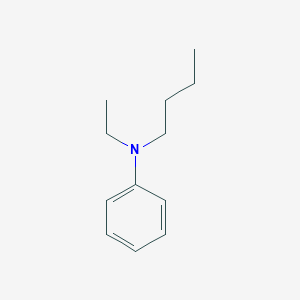

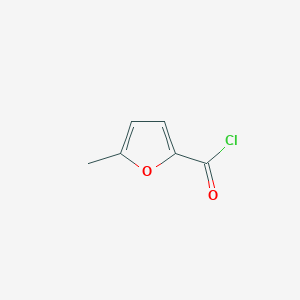
![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)
